molecular formula C23H24N4O5 B5069890 ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B5069890
M. Wt: 436.5 g/mol
InChI Key: DAHMJGPFLDQUCC-UHFFFAOYSA-N
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Description

ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the cyclopropyl, methyl, and ethyl groups, and finally, the attachment of the carbamoylmethyl and carboxylate groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and the use of solvents, is crucial to ensure high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, if the compound exhibits anticancer activity, it may target specific proteins involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core. They may exhibit different biological activities and chemical reactivities.

    Carbamoylmethyl derivatives: Compounds with the carbamoylmethyl group may have similar reactivity and biological properties but differ in their overall structure and function.

    Cyclopropyl derivatives: These compounds contain the cyclopropyl group, which can influence their chemical and biological properties.

Properties

IUPAC Name

ethyl 7-cyclopropyl-1-methyl-3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-4-32-22(30)16-11-17(14-7-8-14)25-20-19(16)21(29)27(23(31)26(20)3)12-18(28)24-15-9-5-13(2)6-10-15/h5-6,9-11,14H,4,7-8,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHMJGPFLDQUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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